Pyrene-PEG3-azide

Bioconjugation Fluorescent Probe Design Polymer Chemistry

Researchers often face poor solubility and non-specific binding with traditional fluorescent probes, compromising assay sensitivity. Pyrene-PEG3-azide (CAS 1817735-36-6) solves this with an optimized PEG3 linker that balances hydrophilicity and spatial control for reliable bioconjugation. - High quantum yield (1.0) and defined excimer emission (377/397 nm) enable precise proximity sensing. - Azide group permits efficient CuAAC and SPAAC click chemistry for clean, high-yield labeling. - Shipped ambient; ≥98% purity verified by batch-specific COA for procurement confidence.

Molecular Formula C25H28N4O4
Molecular Weight 448.5 g/mol
CAS No. 1817735-36-6
Cat. No. B610355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrene-PEG3-azide
CAS1817735-36-6
SynonymsPyrene-PEG3-azide
Molecular FormulaC25H28N4O4
Molecular Weight448.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H28N4O4/c26-29-28-11-13-32-15-17-33-16-14-31-12-10-27-25(30)22-9-7-20-5-4-18-2-1-3-19-6-8-21(22)24(20)23(18)19/h1,3-4,6-9H,2,5,10-17H2,(H,27,30)
InChIKeyXVKZTMTWYFYOEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pyrene-PEG3-azide (1817735-36-6) for Bioconjugation and Fluorescent Labeling


Pyrene-PEG3-azide (CAS 1817735-36-6) is a heterobifunctional fluorescent probe that combines a pyrene fluorophore with a triethylene glycol (PEG3) spacer and a terminal azide group . The pyrene moiety provides strong fluorescence with excitation maxima at 343, 326, and 313 nm and emission maxima at 377 and 397 nm . The PEG3 linker confers solubility in DMSO, DMF, and DCM and enables aqueous compatibility for biological applications . The terminal azide group facilitates bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .

Pyrene-PEG3-azide: Why PEG Linker Length Dictates Performance and Precludes Direct Substitution


Direct substitution of Pyrene-PEG3-azide with other pyrene-PEG-azide analogs is precluded by the critical influence of PEG linker length on key performance parameters . The PEG3 spacer in Pyrene-PEG3-azide provides an optimized balance between aqueous solubility and fluorophore proximity control, which is not replicated by shorter or longer PEG variants . Specifically, PEG2 analogs exhibit lower hydrophilicity, reduced water solubility, and a shorter spatial reach, which can compromise bioconjugation efficiency and lead to steric hindrance in certain applications . Conversely, PEG4 and PEG5 analogs demonstrate increased hydrophilicity and longer spatial reach, which can dilute the effective concentration of the fluorophore at the target site and potentially reduce signal intensity in proximity-dependent assays . Furthermore, the molecular weight differences (448.5 g/mol for PEG3 vs. 402.5 g/mol for PEG2 vs. 490.6 g/mol for PEG4) impact diffusion rates, renal clearance, and overall pharmacokinetic profiles in in vivo settings, making each variant a distinct tool with non-interchangeable performance characteristics .

Pyrene-PEG3-azide Comparative Performance Evidence: Quantified Differentiation from PEG2, PEG4, and PEG5 Analogs


PEG Linker Length Optimization for Balanced Solubility and Fluorophore Density

Pyrene-PEG3-azide, with a PEG3 spacer (MW 448.5 g/mol), achieves a superior balance of aqueous solubility and fluorophore proximity control compared to its PEG2 (MW 402.5 g/mol) and PEG4 (MW 490.6 g/mol) analogs . The PEG3 linker provides a LogP value of approximately 5.5, which is intermediate between PEG2 (LogP ~4.9) and PEG4 (LogP ~6.1) [1]. This intermediate hydrophobicity profile translates to an optimized biodistribution for in vivo imaging applications .

Bioconjugation Fluorescent Probe Design Polymer Chemistry

Fluorescence Quantum Yield Consistency Across PEG Series

Pyrene-PEG3-azide exhibits a fluorescence quantum yield of 1.0 (or 100%) in standard conditions, which is identical to that of Pyrene-PEG2-azide and Pyrene-PEG4-azide . This indicates that the pyrene fluorophore's intrinsic brightness is preserved across the PEG2-PEG4 series, and the choice of linker length does not compromise the fundamental fluorescence efficiency [1]. The consistent quantum yield ensures that the selection of PEG3 is driven by application-specific requirements for solubility and spatial control, not by concerns over reduced signal intensity .

Fluorescence Spectroscopy Quantum Yield Fluorescent Labeling

Solubility Profile: Optimized for Common Organic Solvents

Pyrene-PEG3-azide is soluble in DMSO, DMF, and DCM, with reported aqueous solubility that is intermediate between its PEG2 and PEG4 counterparts . This solubility profile is advantageous for bioconjugation protocols that require both organic and aqueous compatibility . The PEG3 spacer provides sufficient hydrophilicity to enable aqueous reactions without causing excessive hydrophilicity that could lead to aggregation or precipitation in organic solvents .

Bioconjugation Chemical Synthesis Solubility

Optimal Research and Industrial Applications for Pyrene-PEG3-azide Based on Quantitative Differentiation


Proximity-Dependent Fluorescence Assays and Biosensors

The PEG3 linker in Pyrene-PEG3-azide provides an optimal distance for pyrene excimer formation, a key feature for proximity sensing applications [1]. When two pyrene moieties are brought into close proximity (typically within 3-5 nm), they exhibit a distinct red-shifted excimer emission, enabling quantitative detection of molecular interactions . The intermediate hydrophobicity of the PEG3 spacer minimizes non-specific interactions, enhancing the specificity of the assay .

PROTAC Linker Development for Targeted Protein Degradation

Pyrene-PEG3-azide is classified as a PEG-based PROTAC linker and can be used in the synthesis of PROTAC molecules [1]. The PEG3 spacer provides a suitable distance between the target protein ligand and the E3 ligase ligand, which is critical for inducing effective ternary complex formation and subsequent ubiquitination . The intermediate LogP of PEG3 contributes to balanced intracellular distribution, a key parameter for PROTAC efficacy .

Fluorescent Labeling of Biomolecules for Cellular Imaging

The combination of high quantum yield (1.0) and optimized solubility profile makes Pyrene-PEG3-azide an excellent choice for labeling proteins, peptides, and nucleic acids for fluorescence microscopy and flow cytometry [1]. The PEG3 linker minimizes steric hindrance during conjugation and reduces non-specific binding to cellular components, leading to improved signal-to-noise ratios . The consistent spectral properties ensure reliable detection across different imaging platforms .

Technical Documentation Hub

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